molecular formula C10H19NO4 B7809776 Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

Cat. No.: B7809776
M. Wt: 217.26 g/mol
InChI Key: JZHNQALXNGWKCG-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidin-4-amine is a piperidine derivative featuring a six-membered saturated ring with one nitrogen atom and two methyl groups at the 3-position. This compound is structurally significant in medicinal chemistry due to its amine functionality and stereochemical rigidity, which can influence receptor binding and pharmacokinetics. Historically, it has been explored in pharmaceutical and agrochemical research for applications such as analgesic agents or intermediates in bioactive molecule synthesis .

Properties

IUPAC Name

methyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHNQALXNGWKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Using Di-tert-butyl Dicarbonate [(Boc)₂O]

The patent CN1793110A outlines a scalable method using (Boc)₂O in acetone/water (10:1 v/v) with triethylamine (Et₃N) as the base. Key advantages include:

  • Reaction Efficiency : Complete conversion within 1 hour at 0–40°C.

  • Yield : Up to 85% for Boc-protected amino acids, as demonstrated in analogous syntheses.

  • Solvent Benefits : Acetone’s low boiling point (56°C) simplifies post-reaction removal under reduced pressure.

Representative Protocol :

  • Dissolve 3-amino-2-methylpropanoic acid in acetone/water.

  • Add Et₃N (2 eq) and (Boc)₂O (1.1 eq) at 0°C.

  • Stir for 1 hour, then concentrate to remove acetone.

  • Extract with ethyl acetate, acidify the aqueous layer, and re-extract to isolate the Boc-protected intermediate.

Boc Protection Using Boc-Cl

Alternatively, tert-butoxycarbonyl chloride (Boc-Cl) reacts with 3-amino-2-methylpropanoic acid in dichloromethane (DCM) using NaOH as the base. This method, while reliable, requires longer reaction times (2–4 hours) and yields ~75%.

Esterification Methods

Following Boc protection, esterification of the carboxylic acid group is achieved via acid catalysis or coupling agents.

Acid-Catalyzed Fischer Esterification

Methanol serves as both solvent and nucleophile in the presence of concentrated H₂SO₄ or HCl:

  • Conditions : Reflux (65°C) for 6–8 hours.

  • Yield : ~80% after purification by silica gel chromatography.

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by methanol.

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, carbodiimide reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) promote esterification under mild conditions:

  • Solvent : Anhydrous DCM or THF.

  • Yield : >90% with reduced side reactions.

Optimization of Reaction Conditions

ParameterBoc-Cl Method(Boc)₂O Method
Solvent DCMAcetone/water
Base NaOHEt₃N
Time 2–4 hours0.5–1 hour
Temperature Room temperature0–40°C
Yield 75%85%

Key Findings :

  • (Boc)₂O Superiority : Higher yields and faster kinetics due to in situ generation of the active carbonate.

  • Solvent Impact : Acetone/water minimizes racemization compared to DCM.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility:

  • Continuous Flow Reactors : Enable precise temperature control and reduce reaction times.

  • Automated Workup Systems : Integrate liquid-liquid extraction and distillation for throughput >100 kg/batch.

  • Quality Control : In-process analytics (e.g., inline IR spectroscopy) monitor Boc protection completeness.

Analytical Techniques for Quality Control

TechniqueApplicationData Example
¹H NMR Confirm Boc and methyl ester integrationδ 1.47 (s, 9H, Boc CH₃)
HPLC Purity assessment>99% (C18 column)
Mass Spectrometry Molecular ion verification[M+H]⁺ = 218.2

Chemical Reactions Analysis

Types of Reactions: Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

    Hydrolysis: 3-amino-2-methylpropanoic acid.

    Reduction: 3-((tert-butoxycarbonyl)amino)-2-methylpropanol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate serves as a crucial intermediate in the synthesis of various peptides and complex organic molecules. The Boc group provides stability to the amino group, facilitating selective reactions while preventing unwanted side reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
HydrolysisRemoval of Boc group under acidic conditions3-amino-2-methylpropanoic acid
ReductionEster group reduction to alcohol3-((tert-butoxycarbonyl)amino)-2-methylpropanol
Nucleophilic SubstitutionReplacement of the ester group with nucleophilesVarious substituted derivatives

Biological Applications

This compound is also employed in biological research, particularly in the development of enzyme inhibitors and biologically active compounds. The presence of the Boc group allows for the synthesis of peptide-based drugs, which are essential in medicinal chemistry.

Case Study: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a series of peptide analogs that exhibited enhanced biological activity against specific targets, such as HIV protease inhibitors. The Boc protection strategy allowed for selective coupling reactions, leading to higher yields and purity of the final products .

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and specialty materials. Its stability and ease of handling make it suitable for large-scale applications.

Table 2: Industrial Uses

Application AreaDescription
Fine ChemicalsUsed as an intermediate in various chemical syntheses
Specialty MaterialsEmployed in the development of new materials with specific properties

Table 3: Comparison with Similar Compounds

Compound NameKey Features
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoateDifferent functional groups affecting reactivity
tert-Butyloxycarbonyl-protected amino acid derivativesCommon use in peptide synthesis

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate primarily involves the protection of amino groups during chemical synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural Analog: 1-Ethyl-N,3-dimethylpiperidin-4-amine

Molecular Formula : C₉H₂₀N₂
Key Features :

  • Substituents: Ethyl group at position 1, methyl groups at positions 3 and N.
  • Synthesis : Likely synthesized via reductive amination, similar to methods used for N-(4-(tert-butyl)benzyl)-1-phenethylpiperidin-4-amine (e.g., using sodium triacetoxyborohydride as a reducing agent) .
  • Applications : Used as a building block in organic synthesis, with commercial availability in small quantities (50–500 mg) .

Fluorinated Derivatives: (3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride

Molecular Formula : C₅H₁₃Cl₂FN₂
Key Features :

  • Substituents: Fluorine at position 4, hydrochloride salt.
  • Applications : Fluorination enhances bioavailability and resistance to oxidative metabolism. This compound is marketed for preclinical research, particularly in central nervous system (CNS) drug discovery .
  • Differentiation: Fluorine’s electronegativity may improve binding affinity to targets like ion channels or enzymes, a property absent in non-fluorinated 3,3-Dimethylpiperidin-4-amine .

Aryl-Substituted Analogs: 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Molecular Formula : C₁₄H₂₁N₃O₃
Key Features :

  • Substituents: 3-Methoxy-4-nitrophenyl group at position 1, dimethylamine at position 4.
  • Differentiation : The aromatic nitro group confers polarity, increasing water solubility but possibly reducing blood-brain barrier penetration compared to 3,3-Dimethylpiperidin-4-amine .

Benzyl-Substituted Derivatives: 1-Benzyl-2,3-dimethylpiperidin-4-amine

Molecular Formula : C₁₄H₂₂N₂
Key Features :

  • Substituents: Benzyl group at position 1, methyl groups at positions 2 and 3.
  • Applications : Explored as a precursor for antipsychotic agents due to the benzyl group’s affinity for dopamine receptors .
  • Differentiation : The benzyl substituent may enhance lipophilicity and receptor interactions, contrasting with the simpler dimethyl groups in 3,3-Dimethylpiperidin-4-amine .

Comparative Data Table

Compound Molecular Formula Key Substituents Synthesis Method Key Applications
3,3-Dimethylpiperidin-4-amine C₇H₁₆N₂ 3,3-dimethyl Reductive amination Analgesic intermediates
1-Ethyl-N,3-dimethylpiperidin-4-amine C₉H₂₀N₂ 1-ethyl, 3,N-dimethyl Reductive amination Organic synthesis
(3R,4S)-4-Fluoropiperidin-3-amine C₅H₁₃Cl₂FN₂ 4-fluoro, dihydrochloride Multi-step halogenation CNS drug discovery
1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine C₁₄H₂₁N₃O₃ 3-methoxy-4-nitrophenyl Nucleophilic substitution Kinase inhibitors
1-Benzyl-2,3-dimethylpiperidin-4-amine C₁₄H₂₂N₂ 1-benzyl, 2,3-dimethyl Alkylation Antipsychotic research

Research Findings and Trends

  • Stereochemical Impact : The stereochemistry of substituents (e.g., cis vs. trans methyl groups) in piperidine derivatives significantly affects biological activity. For example, (3R,4R)-configured analogs show higher receptor selectivity than their diastereomers .
  • Metabolic Stability : Fluorinated derivatives like (3R,4S)-4-fluoropiperidin-3-amine exhibit longer half-lives in vivo due to resistance to cytochrome P450 metabolism .
  • Biological Activity : Compounds with aryl groups (e.g., triazine-linked piperidines) demonstrate antileukemic activity, suggesting that combining piperidine amines with heterocycles enhances cytotoxicity .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS Number: 182486-16-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₉NO₄
  • Molecular Weight : 217.26 g/mol
  • LogP : 1.5246 (indicating moderate lipophilicity)

These properties suggest that the compound may interact favorably with biological membranes, which is essential for its biological activity.

Biological Activity Overview

This compound is primarily studied for its role as a prodrug in various therapeutic applications. The following sections outline specific biological activities observed in research studies.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Antioxidant Properties

Antioxidant activity is another area of interest. Compounds with similar structures have shown significant radical scavenging abilities, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Role in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles. Its ability to improve bioavailability and therapeutic efficacy makes it a valuable compound in drug formulation .

Case Studies

Several studies highlight the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of structurally related compounds, revealing that modifications such as tert-butoxycarbonyl substitution significantly enhance activity against Gram-positive bacteria .
  • Antioxidant Evaluation : Research employing DPPH radical scavenging assays demonstrated that derivatives of this compound exhibit potent antioxidant effects, contributing to their protective roles in cellular models .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism, suggesting that this compound may also influence metabolic pathways .
  • Radical Scavenging : The structural features allow for effective electron donation to free radicals, thereby neutralizing their harmful effects and reducing oxidative stress within cells .

Research Findings Summary Table

Property Observation Reference
Molecular FormulaC₁₀H₁₉NO₄
Molecular Weight217.26 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Antioxidant ActivitySignificant radical scavenging ability
Role in Drug DevelopmentKey intermediate for enhanced bioavailability

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of an amino acid derivative. A common method involves reacting tert-butyl chloroformate or di-tert-butyl dicarbonate with a precursor like 3-amino-2-methylpropanoic acid in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) . For stereoselective synthesis, chiral starting materials (e.g., (R)- or (S)-enantiomers) are used, as seen in the preparation of (R)-configured analogs under controlled reaction conditions .

Q. Key Reaction Conditions

ReagentBaseSolventYield
Boc₂OKOtBuTHF~60-75%
Boc-ClEt₃NDCM~50-65%

Q. How is the compound characterized to confirm its structure and purity?

Routine characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) and ester/amide linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to confirm molecular weight (e.g., C₁₀H₁₉NO₄, MW 217.26 g/mol) .
  • Chromatography : HPLC or TLC to assess purity (>98% by area normalization) .

Q. What are the primary applications of this compound in academic research?

  • Peptide Synthesis : The Boc group serves as a temporary protective group for amines, enabling stepwise peptide elongation .
  • Heterocycle Synthesis : Intermediate in preparing constrained dipeptides or β-amino acid derivatives for bioactive molecule development .
  • Enzyme Studies : Used to probe substrate specificity in proteases or acyltransferases due to its stable ester and labile Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical outcomes in Boc-protected analogs?

Stereoselectivity depends on:

  • Chiral Catalysts : Use of enantiopure reagents (e.g., (R)-3-amino-2-methylpropanoic acid) to control configuration .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance stereochemical retention compared to THF .
  • Temperature : Lower temperatures (0–5°C) reduce racemization during Boc protection .

Example : In the synthesis of (R)-configured derivatives, refluxing toluene with Bredereck’s reagent yielded 55% enantiomeric excess, while THF at 25°C improved retention .

Q. What analytical strategies resolve contradictions in deprotection efficiency under varying conditions?

Deprotection of the Boc group (e.g., using TFA or LiOH) may yield inconsistent results due to:

  • Steric Hindrance : The methyl substituent at C2 slows acidolysis, requiring prolonged TFA exposure (2–4 hrs vs. 30 min for linear analogs) .
  • Base Sensitivity : LiOH in THF/H₂O (3:2) selectively cleaves esters without affecting Boc groups, but overexposure degrades the product .

Q. Data Comparison

Deprotection AgentTime (h)YieldSide Products
TFA/DCM285%Methyl ester hydrolysis
LiOH/THF-H₂O190%None observed

Q. How can this compound be utilized in designing novel constrained peptides or macrocycles?

The methyl branch at C2 introduces conformational rigidity, enabling:

  • β-Sheet Mimetics : Incorporation into peptidomimetics to stabilize secondary structures .
  • Macrocyclization : Use as a spacer in ring-closing metathesis (RCM) or click chemistry to generate bioactive macrocycles .

Case Study : Methyl 2-(Boc-amino)-2-methylpropanoate was coupled with a pyridinylbenzyl group to synthesize a macrocyclic kinase inhibitor precursor, achieving 75% cyclization efficiency under Grubbs catalyst .

Methodological Considerations

Q. What precautions are critical for handling and storing this compound?

  • Storage : Keep at 2–8°C in anhydrous conditions to prevent ester hydrolysis .
  • Light Sensitivity : Amber vials are recommended to avoid photodegradation of the Boc group .
  • Toxicity : Use PPE (gloves, goggles) due to potential respiratory irritation (H315/H319 hazard codes) .

Q. How can LC-MS be employed to troubleshoot low yields in Boc protection reactions?

  • Monitor Intermediate Formation : Track the disappearance of the starting amine (m/z ~118) and appearance of Boc-protected product (m/z ~217) .
  • Quantify Byproducts : Detect tert-butyl alcohol (m/z 75) or unreacted Boc anhydride (m/z 217) to adjust stoichiometry .

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